Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI)
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Overview
Description
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrolidine ring substituted with three methyl groups and one isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,4-trimethyl-1-(1-methylethyl)-1,3-diaminopropane with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the additional methyl and isopropyl groups.
2,4,4-Trimethylpyrrolidine: Lacks the isopropyl group.
1-Isopropylpyrrolidine: Lacks the additional methyl groups.
Uniqueness
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other pyrrolidine derivatives may not be suitable .
Properties
CAS No. |
155788-86-6 |
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Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2,4,4-trimethyl-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-8(2)11-7-10(4,5)6-9(11)3/h8-9H,6-7H2,1-5H3 |
InChI Key |
VSJSKYFECGEDCJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN1C(C)C)(C)C |
Canonical SMILES |
CC1CC(CN1C(C)C)(C)C |
Synonyms |
Pyrrolidine, 2,4,4-trimethyl-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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